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molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B131814
M. Wt: 214.02 g/mol
InChI Key: VHCRLTJPUNUZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575184B2

Procedure details

A mixture of 5-bromopyridine-2,3-diamine (2 g, 10.6 mmol) and urea (2.5 g, 41.6 mmol) was dissolved in DMF and heated to 100° C. for 16 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over Na2SO4 then concentrated to provide 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (0.80 g, 36%) as an off white solid which was used without further purification. LCMS Method W: retention time 0.98 min; [M+2]=212, 214.0.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.N[C:11](N)=[O:12]>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[NH:9][C:11](=[O:12])[NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)N
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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